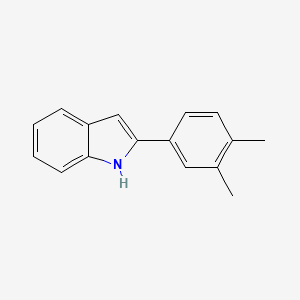
2-(3,4-Dimethylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are widely recognized for their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylphenyl)-1H-indole: Similar structure with a different methyl substitution pattern.
2-Phenyl-1H-indole: Lacks the dimethyl substitution, making it less sterically hindered.
2-(4-Methylphenyl)-1H-indole: Contains a single methyl group on the phenyl ring.
Uniqueness
2-(3,4-Dimethylphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other indole derivatives .
Propriétés
Formule moléculaire |
C16H15N |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 |
Clé InChI |
KOSCFHZWGKGAPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



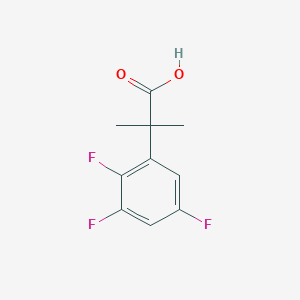
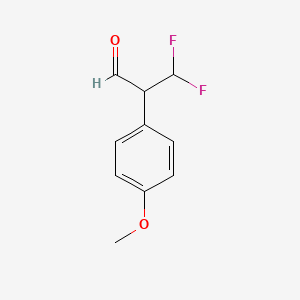
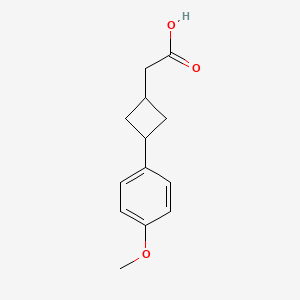
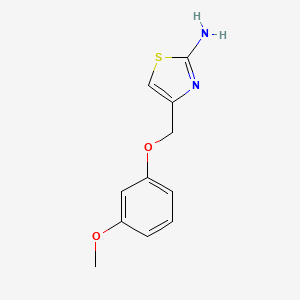
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
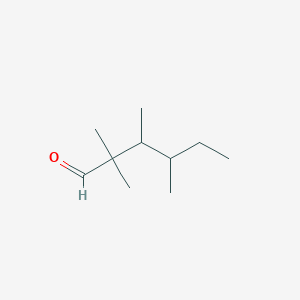
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
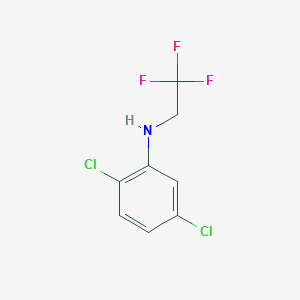
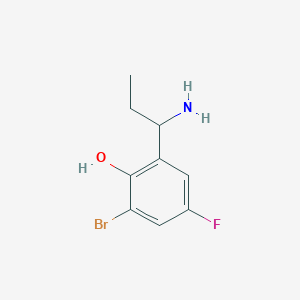

![1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)

